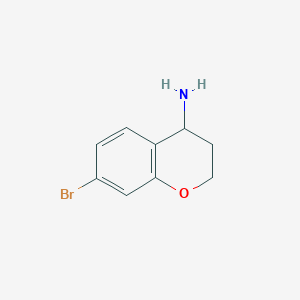

7-Bromochroman-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

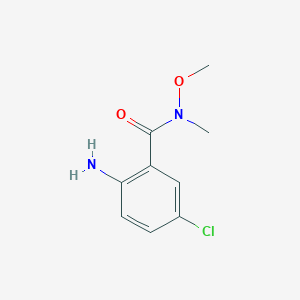

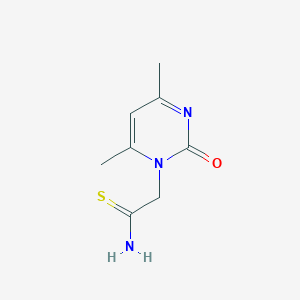

7-Bromochroman-4-amine (7-BCA) is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of chroman-4-amine and is used in a variety of biochemical and physiological experiments. 7-BCA has been found to possess a variety of unique properties that make it an ideal research compound.

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

7-Bromochroman-4-amine serves as a versatile intermediate in the synthesis of complex organic molecules. Its bromo substituent is a reactive site that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The compound's ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, has been exploited to construct biologically active molecules. These synthetic strategies enable the efficient assembly of chroman derivatives, which are found in numerous natural products and pharmaceuticals with antioxidant, anti-inflammatory, and anticancer activities (Liu et al., 2003).

Material Science

In the field of material science, this compound has found applications in the development of organic semiconductor materials. The functionalization of polyfluorenes with this compound derivatives has been reported to produce hybrid materials with enhanced optoelectronic properties. These materials are of interest for their potential applications in light-emitting diodes (LEDs), field-effect transistors (FETs), and solar cells. The introduction of the chroman moiety into polymeric backbones can modulate the electronic properties of the material, improving charge transport and photophysical stability (de Roo et al., 2014).

Catalysis

The bromo substituent of this compound enables its use in catalytic transformations. It can act as a precursor in the synthesis of catalysts for various organic reactions, including the reduction of nitro compounds to amines. Graphene-based catalysts functionalized with this compound derivatives have shown significant activity in the catalytic reduction of nitroarenes, a key step in the production of anilines. Anilines are crucial intermediates in the manufacture of dyes, pharmaceuticals, and agrochemicals. The development of efficient and environmentally benign catalytic systems for their synthesis is of great interest to the chemical industry (Nasrollahzadeh et al., 2020).

Mécanisme D'action

Target of Action

It is known that the chroman-4-one framework, to which 7-bromochroman-4-amine belongs, is a significant structural entity in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other chroman-4-one derivatives, leading to various biological and pharmaceutical effects .

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJNBPPWJRERLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640970 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016804-06-0 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)